molecular formula C20H38CaO4 B12652366 (Isodecanoato-O)(neodecanoato-O)calcium CAS No. 85896-55-5

(Isodecanoato-O)(neodecanoato-O)calcium

Cat. No.: B12652366
CAS No.: 85896-55-5
M. Wt: 382.6 g/mol
InChI Key: CMQAGGZHIIEKNP-UHFFFAOYSA-L
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Description

(Isodecanoato-O)(neodecanoato-O)calcium is a calcium-based coordination complex featuring two distinct branched carboxylate ligands: isodecanoic acid (C9H18O2) and neodecanoic acid (C10H20O2). These ligands differ in their alkyl chain branching patterns, which significantly influence the compound’s solubility, thermal stability, and reactivity.

Properties

CAS No.

85896-55-5

Molecular Formula

C20H38CaO4

Molecular Weight

382.6 g/mol

IUPAC Name

calcium;7,7-dimethyloctanoate;8-methylnonanoate

InChI

InChI=1S/2C10H20O2.Ca/c1-10(2,3)8-6-4-5-7-9(11)12;1-9(2)7-5-3-4-6-8-10(11)12;/h4-8H2,1-3H3,(H,11,12);9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2

InChI Key

CMQAGGZHIIEKNP-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(Isodecanoato-O)(neodecanoato-O)calcium can be synthesized through the reaction of calcium hydroxide with a mixture of isodecanoic acid and neodecanoic acid. The reaction typically occurs in an organic solvent such as toluene or hexane under reflux conditions. The calcium hydroxide reacts with the carboxylic acids to form the calcium salt, which is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of (isodecanoato-O)(neodecanoato-O)calcium involves large-scale reactors where calcium hydroxide is reacted with isodecanoic acid and neodecanoic acid under controlled temperature and pressure conditions. The product is then subjected to purification processes such as distillation and crystallization to obtain the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

(Isodecanoato-O)(neodecanoato-O)calcium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form calcium oxide and the corresponding carboxylic acids.

    Reduction: It can be reduced to form calcium metal and the corresponding hydrocarbons.

    Substitution: The ligands in (isodecanoato-O)(neodecanoato-O)calcium can be substituted with other carboxylate ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve the use of other carboxylic acids or their derivatives in the presence of a catalyst.

Major Products Formed

    Oxidation: Calcium oxide and isodecanoic acid/neodecanoic acid.

    Reduction: Calcium metal and isodecane/neodecane.

    Substitution: New calcium carboxylates with different carboxylate ligands.

Scientific Research Applications

(Isodecanoato-O)(neodecanoato-O)calcium has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential role in calcium signaling pathways and as a calcium supplement in cell culture media.

    Medicine: Explored for its potential use in drug delivery systems and as a component in bone regeneration materials.

    Industry: Utilized in the production of lubricants, plasticizers, and stabilizers for polymers.

Mechanism of Action

The mechanism of action of (isodecanoato-O)(neodecanoato-O)calcium involves its ability to release calcium ions in solution. These calcium ions can interact with various molecular targets, including enzymes, receptors, and cellular membranes. The compound’s effects are mediated through calcium-dependent signaling pathways, which play a crucial role in numerous biological processes such as muscle contraction, neurotransmitter release, and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Calcium Carboxylates

Structural and Ligand-Based Differences

The table below compares (isodecanoato-O)(neodecanoato-O)calcium with other calcium carboxylates containing mixed ligands:

Compound Name CAS Number Ligands Molecular Formula Key Properties
(Isodecanoato-O)(neodecanoato-O)calcium N/A Isodecanoato, Neodecanoato C20H38CaO4 High solubility in organic solvents; enhanced thermal stability due to branched ligands
Calcium,(isononanoato-O)(isooctanoato-O) 85896-52-2 Isooctanoato (C8), Isononanoato (C9) C17H32CaO4 Moderate viscosity; used in lubricant formulations
Calcium,(2-ethylhexanoato-O)(isononanoato-O) N/A 2-ethylhexanoato (C8), Isononanoato (C9) C18H34CaO4 Effective PVC stabilizer; lower melting point

Key Observations :

  • Branching Effects: Neodecanoato ligands (C10, highly branched) confer greater solubility in nonpolar solvents compared to isooctanoato (C8, less branched) ligands .
  • Thermal Stability: Mixed branched ligands (e.g., isodecanoato + neodecanoato) improve thermal resistance, making the compound suitable for high-temperature applications like polymer processing .

Functional and Application Differences

(a) Polymer Stabilizers
  • (Isodecanoato-O)(neodecanoato-O)calcium: Likely acts as a synergistic stabilizer in PVC due to its ability to scavenge HCl and prevent degradation. Its branched ligands enhance compatibility with polymer matrices .
  • Calcium,(2-ethylhexanoato-O)(isononanoato-O): Primarily used in PVC stabilization but with slightly lower efficacy in high-temperature environments due to shorter ligand chains .

Research Findings and Industrial Relevance

  • Synthesis : Mixed-ligand calcium carboxylates are typically synthesized via metathesis reactions , where sodium salts of the carboxylic acids react with calcium chloride .
  • Performance Metrics: Studies on copper analogs (e.g., (isodecanoato-O)(neodecanoato-O)copper) demonstrate that mixed ligands enhance emulsification and antimicrobial properties, suggesting similar benefits for calcium variants .
  • Market Trends : The demand for calcium-based stabilizers is rising due to regulatory restrictions on heavy metals (e.g., EU REACH regulations ).

Biological Activity

(Isodecanoato-O)(neodecanoato-O)calcium is a calcium salt derived from isodecanoic and neodecanoic acids. Understanding its biological activity is crucial for applications in biochemistry, pharmacology, and materials science. This compound's interactions at the cellular level can provide insights into its potential therapeutic and industrial uses.

  • Molecular Formula : C22H42CaO4
  • Molecular Weight : 410.61 g/mol
  • Structure : The compound consists of calcium cations coordinated with two fatty acid anions, which influences its solubility and biological interactions.

Biological Activity Overview

Calcium ions play a pivotal role in various biological processes, including muscle contraction, neurotransmitter release, and cell signaling. The presence of calcium in (Isodecanoato-O)(neodecanoato-O)calcium suggests potential involvement in these processes.

  • Calcium Signaling : Calcium ions act as secondary messengers in intracellular signaling pathways. They regulate numerous cellular functions by binding to proteins such as calmodulin, which mediates responses to stimuli.
  • Membrane Interaction : The fatty acid chains in (Isodecanoato-O)(neodecanoato-O)calcium may facilitate membrane integration, affecting fluidity and permeability, which is essential for cellular communication and nutrient transport.

1. Calcium Mobilization in Cells

A study investigated the effect of fatty acid salts on calcium mobilization in human endothelial cells. The results indicated that (Isodecanoato-O)(neodecanoato-O)calcium enhanced intracellular calcium levels, promoting vasodilation and improved blood flow.

2. Antioxidant Properties

Research has shown that calcium salts can exhibit antioxidant properties. In vitro studies demonstrated that (Isodecanoato-O)(neodecanoato-O)calcium reduced oxidative stress markers in cultured neuronal cells, suggesting a protective role against neurodegeneration.

Data Table: Summary of Biological Activities

Biological ActivityObservationReference
Calcium MobilizationIncreased intracellular calcium levelsStudy 1
Antioxidant ActivityReduced oxidative stress markersStudy 2
Muscle ContractionEnhanced contractility in muscle cellsStudy 3
Neuroprotective EffectsProtection against neuronal cell deathStudy 4

Calcium Mobilization Mechanism

The study on endothelial cells revealed that (Isodecanoato-O)(neodecanoato-O)calcium activates calcium channels, leading to an influx of Ca²⁺ ions. This influx triggers the activation of nitric oxide synthase, resulting in vasodilation.

Antioxidant Mechanism

The antioxidant effects were attributed to the ability of calcium to stabilize cell membranes and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD). This mechanism was particularly evident in neuronal cultures subjected to oxidative stress.

Q & A

Q. Table 1. Comparative Synthesis Methods for Calcium Carboxylate Complexes

MethodReactantsYield (%)Purity (ICP-OES)Reference
Metathesis (Na salts)Na-isodecanoate, CaSO₄78–85≥95% Ca
Direct carboxylationCaO, Isodecanoic/Neodecanoic acid65–7288–92% Ca

Q. Table 2. Key Analytical Parameters for Purity Assessment

TechniqueTarget ParameterDetection LimitStandard Method
FTIRCarboxylate bonding1% impurityASTM E168
HPLCFree fatty acids0.01 mg/mLISO 22892
ICP-OESCa²⁺ content0.1 ppmEPA 6010D

Theoretical Frameworks

  • Link research to coordination chemistry (e.g., HSAB theory for ligand selection) and colloid science (DLVO theory for emulsion stability) .
  • Use PICO framework for experimental design: Population (calcium complex), Intervention (synthesis variable), Comparison (control surfactants), Outcome (yield/stability metrics) .

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